REACTION_CXSMILES
|
[Br:1]Br.[C:3]([C:6]1[CH:7]=[CH:8][C:9]2[S:13][C:12](=[O:14])[NH:11][C:10]=2[CH:15]=1)(=[O:5])[CH3:4]>C(Cl)Cl.C(O)(=O)C>[Br:1][CH2:4][C:3]([C:6]1[CH:7]=[CH:8][C:9]2[S:13][C:12](=[O:14])[NH:11][C:10]=2[CH:15]=1)=[O:5]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C=1C=CC2=C(NC(S2)=O)C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for an hour
|
Type
|
FILTRATION
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Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorus pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C=1C=CC2=C(NC(S2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |